molecular formula C6H7BrClNO2S B8216399 Methyl 2-amino-4-bromothiophene-3-carboxylate hydrochloride

Methyl 2-amino-4-bromothiophene-3-carboxylate hydrochloride

Cat. No.: B8216399
M. Wt: 272.55 g/mol
InChI Key: AWQBJRVVDKOMGQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-bromothiophene-3-carboxylate hydrochloride is a chemical compound with the molecular formula C6H6BrNO2S·HCl. It is a derivative of thiophene, a sulfur-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-bromothiophene-3-carboxylate hydrochloride typically involves the bromination of thiophene derivatives followed by esterification and amination reactions. One common method starts with the bromination of thiophene-3-carboxylic acid, followed by esterification with methanol to form Methyl 4-bromothiophene-3-carboxylate. This intermediate is then subjected to amination using ammonia or an amine source to yield Methyl 2-amino-4-bromothiophene-3-carboxylate. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-bromothiophene-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles (e.g., amines, thiols).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used under mild conditions.

Major Products Formed

Scientific Research Applications

Methyl 2-amino-4-bromothiophene-3-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-bromothiophene-3-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-chlorothiophene-3-carboxylate
  • Methyl 2-amino-4-fluorothiophene-3-carboxylate
  • Methyl 2-amino-4-iodothiophene-3-carboxylate

Uniqueness

Methyl 2-amino-4-bromothiophene-3-carboxylate hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific synthetic applications and biological activities .

Properties

IUPAC Name

methyl 2-amino-4-bromothiophene-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S.ClH/c1-10-6(9)4-3(7)2-11-5(4)8;/h2H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQBJRVVDKOMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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